molecular formula C11H12N2O2S B2507314 methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate CAS No. 196391-40-9

methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate

Cat. No.: B2507314
CAS No.: 196391-40-9
M. Wt: 236.29
InChI Key: CSGQJXYOVIGMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate has several scientific research applications:

Safety and Hazards

The safety information for “methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate” includes several precautionary statements . For example, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also recommended to handle the compound under inert gas and protect it from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate typically involves the reaction of benzimidazole with a suitable thiol and a propanoate ester. One common method involves the reaction of benzimidazole with methyl 2-bromo-2-(methylthio)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides or alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its benzimidazole moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which in turn affects various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylthio)acetic acid
  • 2-(1H-Benzimidazol-2-ylthio)ethanol
  • 2-(1H-Benzimidazol-2-ylthio)acetamide

Uniqueness

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQJXYOVIGMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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